
S-Phenyl 4-benzoylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl 4-benzoylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 4-benzoylbenzene-1-carbothioate typically involves the reaction of 4-benzoylbenzenethiol with phenyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbothioate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Phenyl 4-benzoylbenzene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like nitric acid (for nitration) or bromine (for bromination) are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Phenyl 4-benzoylbenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein modifications. Its aromatic nature allows for easy detection and analysis in various assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of S-Phenyl 4-benzoylbenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and carbothioate group allow it to form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Benzophenone: An aromatic compound with two benzene rings and a carbonyl group.
Thiophenol: Contains a thiol group attached to a benzene ring. It is used in organic synthesis and as a precursor to various sulfur-containing compounds.
Uniqueness: S-Phenyl 4-benzoylbenzene-1-carbothioate is unique due to the presence of both a benzoyl and a carbothioate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
112013-22-6 |
|---|---|
Molekularformel |
C20H14O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
S-phenyl 4-benzoylbenzenecarbothioate |
InChI |
InChI=1S/C20H14O2S/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20(22)23-18-9-5-2-6-10-18/h1-14H |
InChI-Schlüssel |
CNQPAWYPGVRINI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


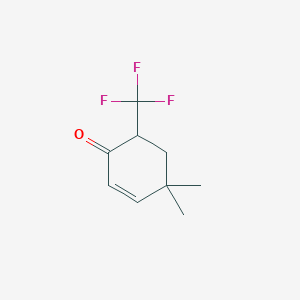
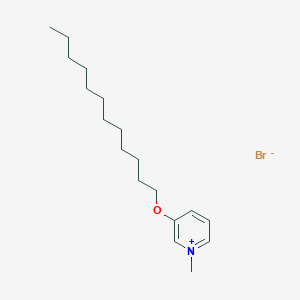
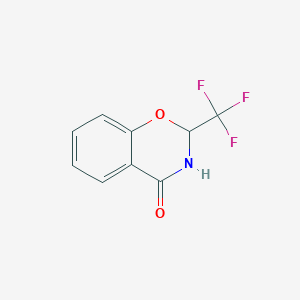
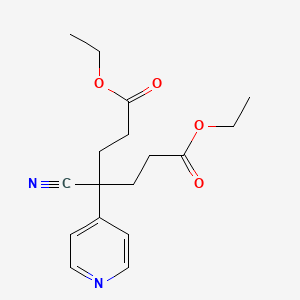
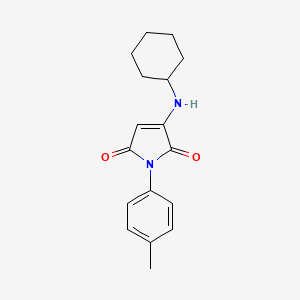
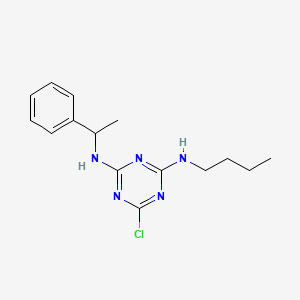
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
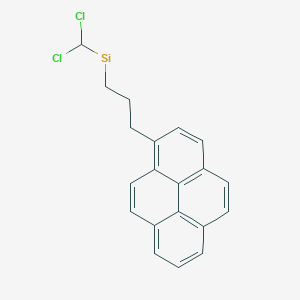
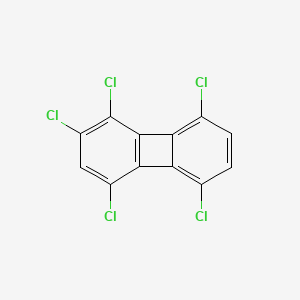
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
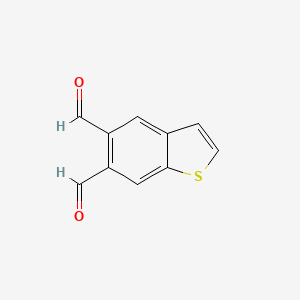

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
